molecular formula C6H11F3N2O2 B6327490 2-(Trifluoromethyl)ornithine CAS No. 195196-08-8

2-(Trifluoromethyl)ornithine

Cat. No.: B6327490
CAS No.: 195196-08-8
M. Wt: 200.16 g/mol
InChI Key: AUJCZWDHZDJWQH-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)ornithine is a synthetic amino acid derivative characterized by the presence of a trifluoromethyl group attached to the ornithine molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts in the presence of a base like cesium fluoride . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of 2-(Trifluoromethyl)ornithine can be scaled up using flow chemistry techniques. This method allows for continuous production and better control over reaction parameters, leading to more efficient and environmentally friendly processes .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)ornithine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce various trifluoromethylated derivatives .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)ornithine involves its interaction with specific molecular targets and pathways. It is known to inhibit ornithine decarboxylase, an enzyme critical for polyamine biosynthesis. This inhibition disrupts the production of polyamines, which are essential for cell proliferation and differentiation . Additionally, the trifluoromethyl group enhances the compound’s metabolic stability and lipophilicity, contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: 2-(Trifluoromethyl)ornithine is unique due to its specific trifluoromethylation at the ornithine molecule, which imparts distinct chemical and biological properties. Its ability to inhibit ornithine decarboxylase and its enhanced metabolic stability make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2,5-diamino-2-(trifluoromethyl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2O2/c7-6(8,9)5(11,4(12)13)2-1-3-10/h1-3,10-11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJCZWDHZDJWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)(C(F)(F)F)N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801308538
Record name 2-(Trifluoromethyl)ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195196-08-8
Record name 2-(Trifluoromethyl)ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195196-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethyl)ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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